N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
Description
N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound characterized by a unique combination of dual furan substituents (2-yl and 3-yl positions), a hydroxyethyl chain, and a 2-oxoimidazolidine carboxamide core.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-12-15-4-5-17(12)13(19)16-9-14(20,10-3-7-21-8-10)11-2-1-6-22-11/h1-3,6-8,20H,4-5,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQLOHBLGHHNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide typically involves the condensation of furan derivatives with imidazolidine-2-one. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acids, alcohol derivatives, and various substituted imidazolidine compounds .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
(a) Indol-3-yl-oxoacetamide Derivatives (Compounds 4–6)
- Structure : These compounds (e.g., N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide) feature a furan-2-yl group attached to an indole core, contrasting with the target compound’s imidazolidine backbone .
- Synthesis : Similar anhydrous conditions and spectroscopic validation (NMR, HRMS) are employed, suggesting shared methodologies for furan-containing heterocycles .
- Key Difference : The indole core vs. imidazolidine backbone may influence electronic properties and bioactivity.
(b) Furan-3-carboxamide Derivatives (Compounds 97c–e)
- Structure : 2-(2-Hydrazinyl-2-oxoethyl)-N-substituted furan-3-carboxamides (e.g., compound 97c) share a furan-3-carboxamide moiety but lack the dual furan substitution and hydroxyethyl group .
(c) Thiazolidinone-Chromene Hybrid ()
- Structure: N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide includes a thiazolidinone and chromene system, diverging from the target’s imidazolidine core .
- Crystallography : Single-crystal X-ray data confirm planar furan alignment, a feature likely shared with the target compound .
Pharmacopeial Standards for Furan Derivatives
Several USP-listed compounds (e.g., N-oxide and nitroacetamide derivatives in and ) highlight regulatory precedents for furan-containing molecules. For example:
- Compound 6 (USP 31): N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide features a nitroethenyl group, which may enhance stability compared to the target compound’s hydroxyethyl chain .
Physicochemical and Functional Comparisons
Unique Features of the Target Compound
Hydroxyethyl Linker : Unlike methyl or nitro groups in pharmacopeial compounds (e.g., USP 31 derivatives ), this group may improve aqueous solubility and reduce cytotoxicity.
Imidazolidine Core: Contrasts with thiazolidinone or indole systems, possibly altering binding affinity in biological targets.
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan rings : Contributing to its chemical reactivity.
- Hydroxyethyl group : Enhancing solubility and biological interactions.
- Imidazolidine ring : Implicated in various biological activities.
The molecular formula is with a molecular weight of approximately 339.4 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties , particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
Preliminary investigations suggest that the compound may exhibit anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Mia PaCa-2 (pancreatic cancer)
- HepG2 (liver cancer)
The proposed mechanism involves the induction of apoptosis through modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects . In animal models, it has been shown to reduce inflammation markers, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the furan substituents and modifications to the hydroxyethyl group have been explored to enhance biological activity. For instance, derivatives with additional functional groups have shown improved potency against specific targets.
Case Studies
- Antimicrobial Efficacy : A study tested this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial potential.
- Anticancer Activity : In a comparative study involving various compounds, this imidazolidine derivative was found to reduce cell viability in HepG2 cells by 60% at a concentration of 10 µM after 48 hours, indicating promising anticancer properties.
Research Findings Summary Table
| Biological Activity | Test Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Significant inhibition |
| Anticancer | HepG2 | 10 µM | 60% reduction in cell viability |
| Anti-inflammatory | Animal model | Variable | Reduced TNF-alpha levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
